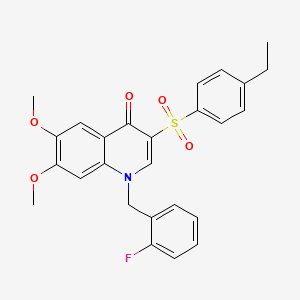
3-((4-乙基苯基)磺酰基)-1-(2-氟苄基)-6,7-二甲氧基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylphenylsulfonyl, fluorobenzyl, and dimethoxy groups
科学研究应用
3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylphenylsulfonyl, fluorobenzyl, and dimethoxy groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzyl halides, and methoxy reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
作用机制
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 3-((4-methylphenyl)sulfonyl)-1-(2-chlorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- 3-((4-ethylphenyl)sulfonyl)-1-(2-bromobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- 3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
Uniqueness
The uniqueness of 3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5S/c1-4-17-9-11-19(12-10-17)34(30,31)25-16-28(15-18-7-5-6-8-21(18)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVYGFJBZMJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)
![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)
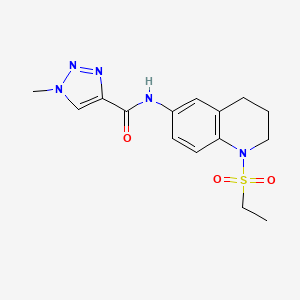
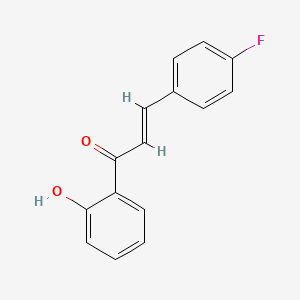
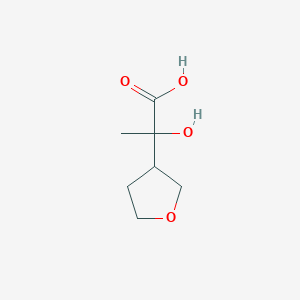
![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)
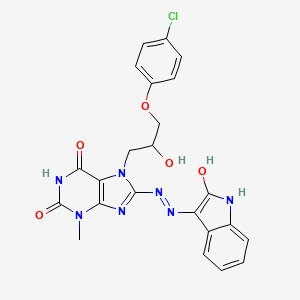
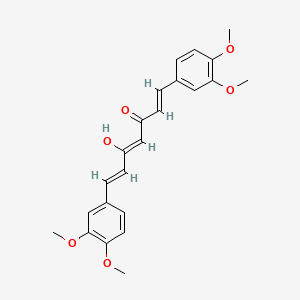
![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)
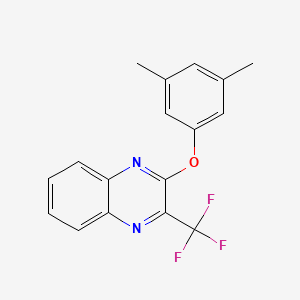
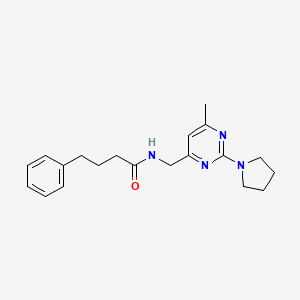

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)
methanone](/img/structure/B2362200.png)
